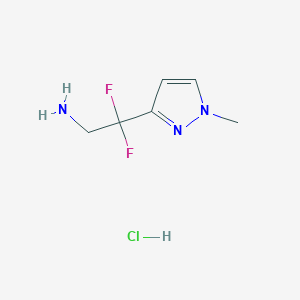
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C7H12F6N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with azetidin-3-one, followed by treatment with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetic acid groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid groups can enhance the compound’s stability and solubility, facilitating its interaction with biological targets. The cyclopropyl and azetidine moieties can interact with specific binding sites, modulating the activity of enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopropylazetidine: Lacks the trifluoroacetic acid groups, making it less stable and soluble.
Azetidin-3-amine: Lacks the cyclopropyl group, which may affect its biological activity.
Bis(trifluoroacetic acid) derivatives: Similar in terms of stability and solubility but may have different core structures.
Uniqueness
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) is unique due to its combination of cyclopropyl and azetidine moieties with trifluoroacetic acid groups. This combination enhances its stability, solubility, and potential biological activity, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H14F6N2O4 |
|---|---|
Molekulargewicht |
340.22 g/mol |
IUPAC-Name |
N-cyclopropylazetidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-2-5(1)8-6-3-7-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7) |
InChI-Schlüssel |
FIYZMLAZNIXVRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)







